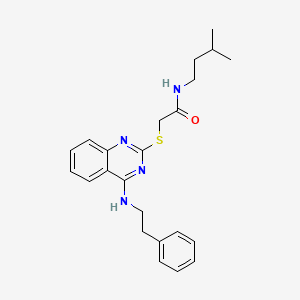

N-isopentyl-2-((4-(phenethylamino)quinazolin-2-yl)thio)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-isopentyl-2-((4-(phenethylamino)quinazolin-2-yl)thio)acetamide” is a complex organic compound that contains several functional groups, including an amide, a thioether, and a quinazoline . Quinazoline derivatives have been studied for their potential biological activities, including anti-angiogenesis .

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, similar quinazoline derivatives have been synthesized through multi-step processes involving nucleophilic substitution reactions .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinazoline ring, which is a bicyclic compound containing two nitrogen atoms . The compound also contains an amide functional group and a thioether linkage.

Scientific Research Applications

Antitumor Activity

A novel series of compounds including 2-[(3-substituted-4(3H)-quinazolin-2-yl)thio]-N-(3,4,5-trimethoxyphenyl)acetamide demonstrated extensive-spectrum antitumor efficiency against various tumor cell lines, indicating their potential in cancer research and therapy development. These compounds showed perceptible activity particularly against renal and lung cancer cell lines, suggesting their utility in targeted cancer treatment studies (Mohamed et al., 2016).

Anticancer Agents

Another study focused on the design, synthesis, and evaluation of 2-mercapto-3-phenethylquinazoline bearing anilide fragments as potential antitumor agents. These compounds, particularly compound 15, displayed remarkable broad-spectrum antitumor activity, highlighting their potential as leads in the development of new anticancer medications. A docking study into the ATP binding site of EGFR-TK indicated a similar binding mode to erlotinib, suggesting a mechanism of action that could be further explored for therapeutic applications (Ibrahim A. Al-Suwaidan et al., 2013).

Synthesis and Properties

The synthesis and physicochemical properties of substituted 2-[(2-Oxo-2H-[1,2,4]triazino [2,3-c]quinazolin-6-yl)thio]acetamides with thiazole and thiadiazole fragments were studied, revealing considerable cytotoxicity and anticancer activity. Among these, specific compounds showed high activity against colon cancer, melanoma, and ovarian cancer cell lines. This research contributes to the understanding of the structure-activity relationship (SAR) and offers insights into the development of new anticancer agents (S. Kovalenko et al., 2012).

Histamine H4 Receptor Antagonists

Quinazoline-containing compounds were identified as potent human histamine H4 receptor inverse agonists through a scaffold hopping exercise, using pharmacophore modeling based on a series of small fragments. These compounds, including 6-chloro-N-(furan-3-ylmethyl)2-(4-methylpiperazin-1-yl)quinazolin-4-amine, also showed considerable affinity for the human histamine H1 receptor, representing a novel class of dual-action H1R/H4R ligands with potential therapeutic benefits in anti-inflammatory treatments (R. Smits et al., 2008).

Antiviral Activity

The synthesis and antiviral activity of (quinazolin-4-ylamino)methyl-phosphonates were explored through microwave irradiation, presenting a novel approach to generating derivatives with potential antiviral properties. Some of the synthesized compounds displayed activity against Tobacco mosaic virus (TMV), suggesting their use in studying viral infections and developing antiviral therapies (Hui Luo et al., 2012).

Future Directions

properties

IUPAC Name |

N-(3-methylbutyl)-2-[4-(2-phenylethylamino)quinazolin-2-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N4OS/c1-17(2)12-14-24-21(28)16-29-23-26-20-11-7-6-10-19(20)22(27-23)25-15-13-18-8-4-3-5-9-18/h3-11,17H,12-16H2,1-2H3,(H,24,28)(H,25,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STKVJVHSQMVQPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNC(=O)CSC1=NC2=CC=CC=C2C(=N1)NCCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-isopentyl-2-((4-(phenethylamino)quinazolin-2-yl)thio)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(furan-2-ylmethyl)oxalamide](/img/structure/B2691438.png)

![tert-butyl N-{[1-(bromomethyl)cyclopropyl]methyl}carbamate](/img/structure/B2691439.png)

![2-Methyl-1-[1-(oxolan-3-yl)azetidin-3-yl]benzimidazole](/img/structure/B2691445.png)

![1-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}piperidine-3-carboxamide](/img/structure/B2691446.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2691447.png)

![3-[(2,5-dimethylphenyl)sulfonyl]-N-(2-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2691454.png)

![5-[(2,4-Difluorophenoxy)methyl]thiophene-2-carboxylic acid](/img/structure/B2691455.png)

![N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-2-fluorobenzene-1-sulfonamide](/img/structure/B2691457.png)